4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxylic acid is a complex organic compound that features a pyridine ring, a thiomorpholine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via cross-coupling reactions such as Suzuki or Heck reactions.
Thiomorpholine Ring Formation: The thiomorpholine ring can be synthesized through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine ring.
Reduction: Reduction reactions could be used to modify the pyridine or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: The compound might exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents.
Industry
Chemical Industry: Applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)pyrimidine-5-carboxylic acid: Lacks the thiomorpholine ring.
2-(Thiomorpholin-4-yl)pyrimidine-5-carboxylic acid: Lacks the pyridine ring.
Properties
IUPAC Name |
4-pyridin-3-yl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-13(20)11-9-16-14(18-4-6-21-7-5-18)17-12(11)10-2-1-3-15-8-10/h1-3,8-9H,4-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWCNYKBVSLVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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